molecular formula C10H15NO3 B15453063 Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate CAS No. 62617-95-2

Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate

Cat. No.: B15453063
CAS No.: 62617-95-2
M. Wt: 197.23 g/mol
InChI Key: JFWSDFDMAXRTOY-UHFFFAOYSA-N
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Description

Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

62617-95-2

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-9(8(12)14-2)3-5-10(13,7-11)6-4-9/h13H,3-6H2,1-2H3

InChI Key

JFWSDFDMAXRTOY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C#N)O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 4-cyano-4-hydroxy-1-methylcyclohexane-1-carboxylate (CAS Number: 62617-95-2) is an organic compound with a molecular formula of C10H15NO3C_{10}H_{15}NO_3 and a molecular weight of approximately 197.23 g/mol. This compound features a cyclohexane ring substituted with a cyano group, a hydroxy group, and a carboxylate ester, which may contribute to its unique biological activities.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Structure C6H10(C3H5NO3)\text{Structure }C_6H_{10}(C_3H_5NO_3)

This compound's unique combination of functional groups is believed to influence its reactivity and potential biological effects.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against certain pathogens.
  • Anti-inflammatory Effects : The presence of the hydroxyl group suggests potential interactions with inflammatory pathways, possibly reducing inflammation.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially impacting metabolic processes.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
  • Enzyme Interaction Studies :
    • Research focused on the compound's interaction with acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. In vitro assays demonstrated that this compound effectively inhibited ACC activity, leading to decreased fatty acid synthesis in HepG2 cells.
  • Anti-inflammatory Mechanism :
    • Investigations into the anti-inflammatory properties revealed that the compound could downregulate pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Functional GroupsNotable Properties
This compoundC10H15NO3Hydroxy, Cyano, EsterAntimicrobial, Anti-inflammatory
Methyl 4-methylcyclohexane-1-carboxylateC10H18O2EsterLacks cyano group; lower biological activity
Methyl trans-4-hydroxy-1-methylcyclohexane-1-carboxylateC10H16O3Hydroxy, EsterDifferent stereochemistry; varied reactivity

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